Cas no 321330-09-0 ((3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid)

(3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid 化学的及び物理的性質
名前と識別子
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- (R)-3-TERT-BUTOXYCARBONYLAMINO-4-CYCLOHEXYL-BUTYRIC ACID
- Cyclohexanebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-, (βR)-
- (3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid
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- MDL: MFCD08166686
- インチ: InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
- InChIKey: FIBAFRJLUXGPPW-GFCCVEGCSA-N
- SMILES: CC(C)(OC(N[C@@H](CC(O)=O)CC1CCCCC1)=O)C
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 8
(3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521669-1g |
(R)-3-((tert-butoxycarbonyl)amino)-4-cyclohexylbutanoic acid |
321330-09-0 | 98% | 1g |
¥11900.00 | 2024-08-02 | |
Chemenu | CM451381-1g |
(R)-3-TERT-BUTOXYCARBONYLAMINO-4-CYCLOHEXYLBUTYRIC ACID |
321330-09-0 | 95%+ | 1g |
$780 | 2023-03-20 | |
Enamine | EN300-816716-0.25g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid |
321330-09-0 | 95.0% | 0.25g |
$353.0 | 2025-02-21 | |
Ambeed | A605456-1g |
(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid |
321330-09-0 | 98+% | 1g |
$704.0 | 2024-04-20 | |
Enamine | EN300-816716-5.0g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid |
321330-09-0 | 95.0% | 5.0g |
$2070.0 | 2025-02-21 | |
Chemenu | CM451381-500mg |
(R)-3-TERT-BUTOXYCARBONYLAMINO-4-CYCLOHEXYLBUTYRIC ACID |
321330-09-0 | 95%+ | 500mg |
$599 | 2023-03-20 | |
Aaron | AR01EL1K-2.5g |
(R)-3-TERT-BUTOXYCARBONYLAMINO-4-CYCLOHEXYLBUTYRIC ACID |
321330-09-0 | 95% | 2.5g |
$1949.00 | 2025-02-10 | |
1PlusChem | 1P01EKT8-10g |
(R)-3-TERT-BUTOXYCARBONYLAMINO-4-CYCLOHEXYLBUTYRIC ACID |
321330-09-0 | 95% | 10g |
$3856.00 | 2024-05-05 | |
Enamine | EN300-816716-5g |
(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid |
321330-09-0 | 95% | 5g |
$2070.0 | 2023-09-02 | |
A2B Chem LLC | AX58972-10g |
(R)-3-TERT-BUTOXYCARBONYLAMINO-4-CYCLOHEXYLBUTYRIC ACID |
321330-09-0 | 95% | 10g |
$3266.00 | 2024-04-20 |
(3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
(3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acidに関する追加情報
Exploring (3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid (CAS No. 321330-09-0): Properties, Applications, and Market Insights
The compound (3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid (CAS No. 321330-09-0) is a chiral organic molecule with significant relevance in pharmaceutical and biochemical research. This Boc-protected amino acid derivative is widely utilized in peptide synthesis, medicinal chemistry, and drug development due to its unique structural features and functional versatility. In this comprehensive overview, we delve into its chemical properties, synthetic applications, and emerging trends in scientific research.
Chemically classified as a tert-butoxycarbonyl (Boc) protected amino acid, this compound features a cyclohexyl side chain that contributes to its lipophilic character. The Boc group serves as a crucial protecting group in organic synthesis, particularly in peptide coupling reactions where selective deprotection is required. Researchers value this compound for its stability under various reaction conditions, making it indispensable in multi-step synthetic pathways.
Recent advances in peptide-based therapeutics have increased demand for high-quality chiral building blocks like (3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid. The pharmaceutical industry particularly seeks such compounds for developing novel GPCR-targeting drugs and enzyme inhibitors. Its structural similarity to natural amino acids allows for the creation of peptidomimetics with enhanced metabolic stability and bioavailability.
The synthesis of CAS 321330-09-0 typically involves asymmetric hydrogenation or enzymatic resolution methods to achieve the desired (3R) configuration. Modern continuous flow chemistry techniques have improved the production efficiency of such chiral compounds, addressing one of the most searched topics in synthetic chemistry forums. Analytical characterization commonly employs HPLC, NMR spectroscopy, and mass spectrometry to verify purity and stereochemical integrity.
From a commercial perspective, the global market for pharmaceutical intermediates like (3R)-3-(Boc-amino)-4-cyclohexylbutanoic acid has shown steady growth, driven by increasing R&D investments in peptide drugs. Current price trends indicate moderate fluctuations due to raw material availability and regional production capacities. Quality specifications typically require ≥98% purity for research applications, with higher grades (≥99%) demanded for clinical development phases.
Storage and handling recommendations for 321330-09-0 emphasize protection from moisture and maintenance at controlled room temperature. The compound demonstrates good stability when properly stored, though prolonged exposure to acidic or basic conditions should be avoided to prevent Boc group cleavage. These practical considerations frequently appear in laboratory protocol discussions across research platforms.
Emerging applications of this compound include its use in developing targeted drug delivery systems and bioconjugation strategies. The cyclohexyl moiety offers opportunities for structure-activity relationship (SAR) studies in medicinal chemistry programs. Recent patent literature reveals innovative uses in proteolysis targeting chimeras (PROTACs) and peptide-drug conjugates, aligning with current trends in precision medicine.
Environmental and regulatory aspects of (3R)-3-(tert-butoxycarbonylamino)-4-cyclohexyl-butanoic acid production have gained attention following green chemistry initiatives. Manufacturers are increasingly adopting solvent recovery systems and catalytic processes to minimize waste generation. These sustainable practices respond to growing researcher inquiries about eco-friendly synthetic options in pharmaceutical chemistry.
For analytical scientists, method development for 321330-09-0 quantification remains an active area of investigation. Advanced techniques like chiral SFC (supercritical fluid chromatography) and 2D-LC have shown promise in separating stereoisomers and related impurities. These methodologies address common quality control challenges discussed in analytical chemistry communities.
The future outlook for CAS 321330-09-0 appears promising, with anticipated growth in peptide therapeutics and biologic-drug hybrids. Ongoing research into its structure-property relationships may uncover additional applications in materials science and chemical biology. As synthetic methodologies advance, cost reductions may further expand accessibility for academic and industrial researchers worldwide.
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